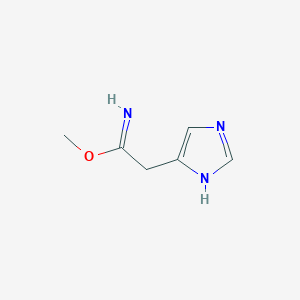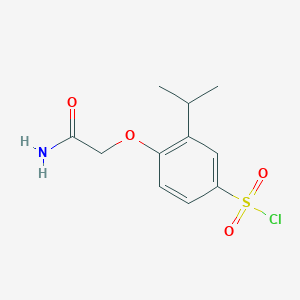![molecular formula C7H7N3S B12826760 S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine CAS No. 41066-68-6](/img/structure/B12826760.png)
S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine: is a compound that features a benzimidazole ring, which is a fused heterocyclic structure containing both benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine typically involves the reaction of o-phenylenediamine with carbon disulfide and subsequent cyclization. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine undergoes various chemical reactions, including:
Oxidation: The thiohydroxylamine group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, including kinases and proteases, making them potential candidates for drug development .
Medicine: this compound and its derivatives are investigated for their anticancer, antiviral, and antimicrobial properties. The compound’s ability to interact with biological targets such as DNA and proteins makes it a promising candidate for therapeutic applications .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Mecanismo De Acción
The mechanism of action of S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme . Additionally, the thiohydroxylamine group can form covalent bonds with specific amino acid residues in the enzyme, leading to irreversible inhibition .
Comparación Con Compuestos Similares
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: This compound features a benzimidazole ring with a phenyl group attached, offering different reactivity and applications compared to S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine.
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: This derivative is studied for its anticancer properties and differs in its molecular structure and biological activity.
Uniqueness: This group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
41066-68-6 |
|---|---|
Fórmula molecular |
C7H7N3S |
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
S-(1H-benzimidazol-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C7H7N3S/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2,(H,9,10) |
Clave InChI |
ZDXCSDOLRSKTIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


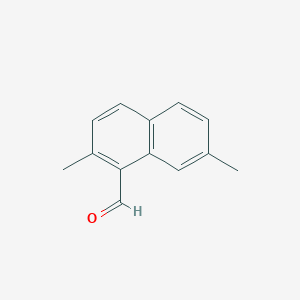


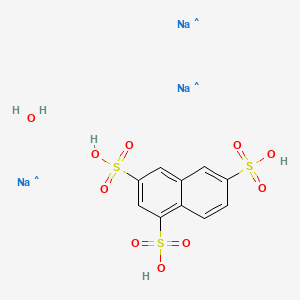

![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)
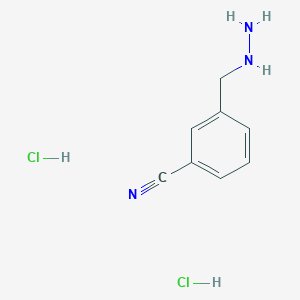

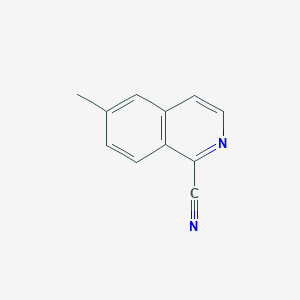
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-morpholin-4-ylmethanone](/img/structure/B12826714.png)
![(4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12826724.png)
![(3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one](/img/structure/B12826749.png)
